Cas no 102-02-3 (Phenylbiguanide)

Phenylbiguanide structure
Nome del prodotto:Phenylbiguanide
Phenylbiguanide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Imidodicarbonimidicdiamide, N-phenyl-
- Phenylbiguanide
- 1-(diaminomethylidene)-2-phenylguanidine
- N-Phenyliminodicarbonimidic Diamide
- p1426
- phenyl-biguanid
- phenyldiguanide
- 1-PHENYLBIGUANIDE
- 1-phenyl-biguanid
- n-phenyl-n’-guanylguanidine
- 2-(N2-Phenylamidino)guanidine
- N-PHENYLIMINODICARBONIMIDIC-DIAMIDE
- Phenyl biguanide
- Phenylguanide
- phenyl diguanide
- N-Phenyl-N'-guanylguanidine
- N-phenylimidodicarbonimidic diamide
- Imidodicarbonimidic diamide, N-phenyl-
- Biguanide, phenyl-
- BIGUANIDE, 1-PHENYL-
- C8H11N5
- N-Phenyl-imidocarbonimidic diamide
- W8PKA3T2I3
- P 1426
- N-phenylbiguanide
- N'-phen
- PBG
- NCGC00015783-02
- NCGC00015783-05
- Q25100298
- KBio2_003520
- DTXSID90144508
- SPBio_001239
- AB00052412-10
- CUQCMXFWIMOWRP-UHFFFAOYSA-N
- KBio2_002359
- 1-(Diaminomethylidene)-2-phenyl-guanidine hydrochloride
- HMS3043D24
- SMR000434198
- NCGC00015783-10
- 1-Phenylbiguanide, 98%
- Spectrum_000472
- CCG-205067
- 1-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]AMINO}BENZENE
- Spectrum2_001190
- NS00023100
- NCGC00261672-01
- NCIOpen2_008753
- KBio2_001940
- NCGC00024909-02
- Tocris-0969
- NCGC00015783-04
- LP00987
- KBio2_000952
- NCGC00015783-08
- KBioGR_002359
- UNII-W8PKA3T2I3
- P-120
- S2578
- BCBcMAP01_000062
- NCGC00015783-03
- CHEBI:75377
- NCIOpen2_007801
- Lopac0_000987
- PHENYL BIGUANIDE [MI]
- NINDS_000749
- Biomol-NT_000139
- KBio1_000282
- Br J Pharmacol 90: 229 (1987)
- HMS3263E15
- SCHEMBL467623
- KBio2_007495
- Spectrum5_001179
- 1-carbamimidoyl-3-phenyl-guanidine
- Phenylbiguanide (N-Phenylbiguanide; PBG; 1-Phenylbiguanide)
- FT-0631545
- DivK1c_000282
- EU-0100987
- NCGC00024909-01
- NINDS_000282
- EN300-304862
- SCHEMBL13919685
- NCGC00015783-01
- BSPBio_003207
- Tox21_500987
- IDI1_000749
- SMP1_000237
- CS-0021169
- MFCD00179077
- cMAP_000031
- AKOS002225097
- J-000539
- KBioSS_000952
- KBio2_004927
- KBio3_002838
- 102-02-3
- KBio2_004508
- SR-01000075565
- Spectrum3_001604
- IDI1_000282
- KBio2_006088
- NCGC00015783-06
- 1-carbamimidamido-N-phenylmethanimidamide
- KBio2_007076
- EINECS 202-998-5
- BRD-K31491153-003-04-2
- N-diaminomethylene-N''-phenylguanidine
- BPBio1_000156
- KBioGR_000555
- Lopac-P-120
- SDCCGSBI-0050960.P004
- HMS500O04
- NCGC00024909-04
- HY-101331
- KBio3_002427
- Spectrum4_000320
- T71531
- MLS002153449
- KBio1_000749
- P1002
- DivK1c_000749
- KBioSS_002362
- Spectrum_001460
- KBioSS_001940
- CHEMBL13791
- AS-63602
- AKOS021982884
- GTPL2284
- SY053837
- SCHEMBL19038542
- N'-phenylbiguanide
- NCGC00024909-03
- BDBM50053596
- SR-01000075565-1
- Spectrum4_000058
- BRD-K31491153-003-02-6
- KBioGR_000940
- {[amino(phenylamino)methylidene]amino}methanimidamide
- STK110224
- BRD-K31491153-003-05-9
- 1-(diaminomethylidene)-2-phenylguanidine hydrochloride
- HB2831
- C8H11N5.HCl
- DTXCID6066999
-
- MDL: MFCD00179077
- Inchi: 1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13)
- Chiave InChI: CUQCMXFWIMOWRP-UHFFFAOYSA-N
- Sorrisi: N(=C(/N([H])[H])\N=C(/N([H])[H])\N([H])[H])/C1C([H])=C([H])C([H])=C([H])C=1[H]
Proprietà calcolate
- Massa esatta: 177.10100
- Massa monoisotopica: 177.10144537g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 211
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 5
- XLogP3: 0
- Superficie polare topologica: 103
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.2512 (rough estimate)
- Punto di fusione: 140.0 to 146.0 deg-C
- Punto di ebollizione: 299.13°C (rough estimate)
- Indice di rifrazione: 1.6900 (estimate)
- Solubilità: alcohol: freely soluble
- PSA: 100.28000
- LogP: 1.88000
- Merck: 7276
- Solubilità: Non determinato
- pka: 10.76, 2.13(at 25℃)
Phenylbiguanide Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- RTECS:DU2450000
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Phenylbiguanide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304862-1.0g |
1-carbamimidamido-N-phenylmethanimidamide |
102-02-3 | 1g |
$21.0 | 2023-05-24 | ||
DC Chemicals | DC12183-1 g |
Phenylbiguanide (N-Phenylbiguanide; PBG; 1-Phenylbiguanide) |
102-02-3 | >98% | 1g |
$1000.0 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1002-10g |
Phenylbiguanide |
102-02-3 | 98.0%(T) | 10g |
¥1360.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1002-5g |
Phenylbiguanide |
102-02-3 | 98.0%(T) | 5g |
¥695.0 | 2023-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7135-10mg |
Phenylbiguanide |
102-02-3 | 99.87% | 10mg |
¥ 264 | 2023-09-07 | |
S e l l e c k ZHONG GUO | S2578-25mg |
1-Phenylbiguanide |
102-02-3 | 99.50% | 25mg |
¥670.96 | 2023-09-16 | |
DC Chemicals | DC12183-100 mg |
Phenylbiguanide (N-Phenylbiguanide; PBG; 1-Phenylbiguanide) |
102-02-3 | >98% | 100mg |
$250.0 | 2022-02-28 | |
Ambeed | A401395-100mg |
Phenylbiguanide |
102-02-3 | 98% | 100mg |
$9.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7135-1 mL * 10 mM (in DMSO) |
Phenylbiguanide |
102-02-3 | 1 mL * 10 mM (in DMSO) |
¥318.00 | 2022-04-26 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222728-25 g |
1-Phenylbiguanide, |
102-02-3 | 25g |
¥1,542.00 | 2023-07-11 |
Phenylbiguanide Letteratura correlata
-
1. Synthesis, properties, and electron impact fragmentation of fluorinated 1-arylbiguanidesN. P. Buu-Ho?,P. Jacquignon,M. Mangane,S. Béranger,H. Pinhas J. Chem. Soc. Perkin Trans. 1 1972 278
-
Mihaela-Diana ?erb,Irmgard Kalf,Ulli Englert CrystEngComm 2014 16 10631
-
3. Technetium(V) and rhenium(V) complexes of biguanide derivatives. Crystal structuresAndrea Marchi,Lorenza Marvelli,Michela Cattabriga,Roberto Rossi,Maria Neves,Valerio Bertolasi,Valeria Ferretti J. Chem. Soc. Dalton Trans. 1999 1937
-
Mihaela-Diana ?erb,Irmgard Kalf,Ulli Englert CrystEngComm 2014 16 10631
-
Aidan P. McKay,Georgina E. Shillito,Keith C. Gordon,David A. McMorran CrystEngComm 2017 19 7095
102-02-3 (Phenylbiguanide) Prodotti correlati
- 102-06-7(1,3-Diphenylguanidine)
- 2243376-54-5((2-Ethylthiazol-5-yl)boronic acid)
- 55815-15-1(2,5-Cyclohexadiene-1,4-dione, 2-(4-hydroxyphenyl)-)
- 2411279-89-3(2-(Oxirane-2-carbonyl)-7-phenyl-1,2,3,4-tetrahydroisoquinoline)
- 2097888-53-2(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)furan-3-carboxamide)
- 1807107-82-9(3-Bromo-5-nitro-N,N,2-trimethylaniline)
- 1488411-94-4(1-(BenZofuran-2-yl)cyclohexanol)
- 144245-85-2(ALKYL KETENE DIMER)
- 2098140-62-4(3-Methyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:102-02-3)Phenylbiguanide

Purezza:99%
Quantità:25g
Prezzo ($):185.0